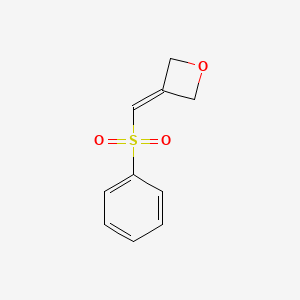

3-((Phenylsulfonyl)methylene)oxetane

説明

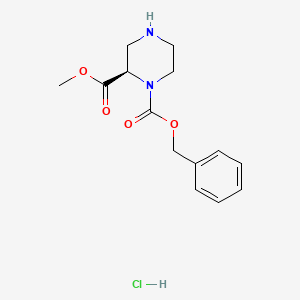

3-((Phenylsulfonyl)methylene)oxetane is a chemical compound with the molecular formula C10H10O3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane involves the reaction of 3-Oxetanone and Methyl phenyl sulfone .Molecular Structure Analysis

The molecular weight of 3-((Phenylsulfonyl)methylene)oxetane is 210.25 . The structure of this compound includes an oxetane ring, which has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .Physical And Chemical Properties Analysis

The boiling point of 3-((Phenylsulfonyl)methylene)oxetane is predicted to be 412.0±45.0 °C, and its melting point is 51-53 °C . The predicted density is 1.412±0.06 g/cm3 .科学的研究の応用

Reactivity and Applications in Organic Synthesis

Singlet−Triplet Energy Gap in Methylene Derivatives : A critical review of experimental and theoretical determinations of the geometry and singlet−triplet energy gap in methylene and its derivatives has provided insight into the unique reactivities of such compounds. Misinterpretations of data and inadequate theoretical treatments have been corrected, aligning experimental and theoretical values more closely and underscoring the nuanced reactivity of methylene derivatives in organic synthesis (Shavitt, 1985).

Oxyfunctionalization of Adjacent Methylene Groups : The development of efficient methods for the transformation of cyclopropane derivatives, including the oxidation of methylene groups activated by an adjacent cyclopropane, has been reviewed. This approach towards carbonylcyclopropanes simplifies synthetic routes and adheres to principles of atom economy, showcasing a promising method for the synthesis of complex organic compounds (Sedenkova et al., 2018).

Advanced Oxidation Processes

- Persulfate-Based Advanced Oxidation : The viability of persulfate-based advanced oxidation processes (AOPs) as alternatives to traditional hydrogen peroxide-based processes for water treatment has been critically assessed. This review examines activation mechanisms and the formation of oxidizing species, offering a comparative analysis that may inspire the use of such AOPs in environmental and synthetic applications (Lee, von Gunten, & Kim, 2020).

Dental and Medical Applications

- Dental Adhesives : The development of dental adhesives has seen the introduction of novel radical polymerization initiators and adhesive monomers. Research into these materials has led to enhancements in adhesion effectiveness and durability, showcasing the role of chemistry in improving dental treatment outcomes (Ikemura & Endo, 2010).

Safety and Hazards

特性

IUPAC Name |

3-(benzenesulfonylmethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCTLRZIXTLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)